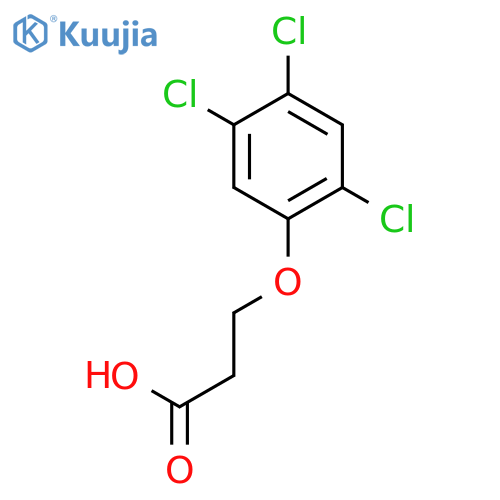Cas no 582-53-6 (3-(2,4,5-Trichlorophenoxy)propanoic acid)

582-53-6 structure
商品名:3-(2,4,5-Trichlorophenoxy)propanoic acid
3-(2,4,5-Trichlorophenoxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2,4,5-trichlorophenoxy)propionic acid
- Propanoic acid, 3-(2,4,5-trichlorophenoxy)-
- AI3-52420
- 3-(2,4,5-trichlorophenoxy)propanoic acid
- 2,4,5-Trichlorophenoxypropanoic acid
- Propionic acid, (2,4,5-trichlorophenoxy)-
- 2,4-,5-trichlorophenoxypropionic acid
- AS-64382
- SCHEMBL6288400
- DTXSID50952404
- AKOS000130943
- 582-53-6
- CS-0331716
- 29990-39-4
- 3-(2,4,5-trichlorophenoxy)propanoicacid
- AJ-087/41885621
- TZMWJEKNHBCUKP-UHFFFAOYSA-N
- D93062
- 3-(2,4,5-Trichlorophenoxy)propanoic acid
-
- MDL: MFCD00045942
- インチ: 1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14)
- InChIKey: TZMWJEKNHBCUKP-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C(=C(C([H])=C1OC([H])([H])C([H])([H])C(=O)O[H])Cl)Cl
計算された属性
- せいみつぶんしりょう: 267.94621
- どういたいしつりょう: 267.946
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 46.5
じっけんとくせい
- 密度みつど: 1.523
- ふってん: 368.7°Cat760mmHg
- フラッシュポイント: 176.8°C
- 屈折率: 1.574
- PSA: 46.53
- LogP: 3.50030
3-(2,4,5-Trichlorophenoxy)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D760157-250mg |
3-(2,4,5-trichlorophenoxy)propanoic acid |
582-53-6 | 95% | 250mg |
$345 | 2024-06-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T906959-1g |
3-(2,4,5-trichlorophenoxy)propionic acid |
582-53-6 | 95% | 1g |
4,723.20 | 2021-05-17 | |
| 1PlusChem | 1P00393V-100mg |
3-(2,4,5-trichlorophenoxy)propanoic acid |
582-53-6 | 95% | 100mg |
$199.00 | 2023-12-16 | |
| A2B Chem LLC | AB50971-2g |
3-(2,4,5-Trichlorophenoxy)propanoic acid |
582-53-6 | 95 | 2g |
$497.00 | 2024-04-19 | |
| eNovation Chemicals LLC | D760157-250mg |
3-(2,4,5-trichlorophenoxy)propanoic acid |
582-53-6 | 95% | 250mg |
$345 | 2025-02-25 | |
| eNovation Chemicals LLC | D760157-100mg |
3-(2,4,5-trichlorophenoxy)propanoic acid |
582-53-6 | 95% | 100mg |
$190 | 2024-06-07 | |
| 1PlusChem | 1P00393V-1g |
3-(2,4,5-trichlorophenoxy)propanoic acid |
582-53-6 | 95% | 1g |
$601.00 | 2023-12-16 | |
| Aaron | AR0039C7-1g |
3-(2,4,5-trichlorophenoxy)propanoic acid |
582-53-6 | 95% | 1g |
$606.00 | 2025-01-21 | |
| 1PlusChem | 1P00393V-250mg |
3-(2,4,5-trichlorophenoxy)propanoic acid |
582-53-6 | 95% | 250mg |
$353.00 | 2023-12-16 | |
| A2B Chem LLC | AB50971-250mg |
3-(2,4,5-Trichlorophenoxy)propanoic acid |
582-53-6 | 95 | 250mg |
$297.00 | 2024-04-19 |
3-(2,4,5-Trichlorophenoxy)propanoic acid 関連文献
-
Hanifrahmawan Sudibyo,Jefferson W. Tester Sustainable Energy Fuels 2022 6 5474
582-53-6 (3-(2,4,5-Trichlorophenoxy)propanoic acid) 関連製品
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
